{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile
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Overview
Description
{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile is an organic compound with the molecular formula C12H11N3. It is known for its unique structure, which includes a dimethylamino group and a methylidene group attached to a phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile typically involves the condensation of 4-(dimethylamino)benzaldehyde with malononitrile. This reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 2-(4-Dimethylaminophenyl)acetonitrile
- 4-(Dimethylamino)benzylidene malononitrile
Uniqueness
{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
22269-55-2 |
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Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)-2-methylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C13H13N3/c1-10-6-13(16(2)3)5-4-12(10)7-11(8-14)9-15/h4-7H,1-3H3 |
InChI Key |
WPJHTIRBHRFQKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)C=C(C#N)C#N |
Origin of Product |
United States |
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